molecular formula C20H19F2N5O2S B2686245 3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide CAS No. 1421475-55-9

3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2686245
CAS No.: 1421475-55-9
M. Wt: 431.46
InChI Key: AFYIDSSOUIMWDO-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a difluorobenzene ring, a phenylpiperazine moiety, and a pyrimidine ring. These structural features contribute to its potential biological activities and applications in various scientific research areas.

Mechanism of Action

Target of Action

The primary target of the compound 3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for many functions in the body, including muscle movement and memory processing .

Mode of Action

This compound interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft . The result is an enhancement of cholinergic neurotransmission, which can have various effects depending on the specific location within the nervous system .

Biochemical Pathways

The action of this compound affects the cholinergic pathway . By inhibiting acetylcholinesterase, the compound increases the availability of acetylcholine, which can then bind to and activate its receptors . This can lead to various downstream effects, such as the stimulation of muscle contraction or the enhancement of memory processing .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels . This can result in various molecular and cellular effects, such as enhanced neurotransmission in cholinergic neurons . Depending on the specific context, this could lead to improved muscle function, enhanced memory processing, or other effects .

Biochemical Analysis

Biochemical Properties

The compound 3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine . The compound exhibits inhibitory activity against AChE, indicating its potential role in biochemical reactions involving this enzyme .

Cellular Effects

In terms of cellular effects, this compound’s interaction with AChE can influence cell function. By inhibiting AChE, the compound can potentially affect cell signaling pathways, gene expression, and cellular metabolism related to the cholinergic system .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with AChE, leading to the inhibition of this enzyme . This inhibition can result in an increase in the concentration of acetylcholine, a neurotransmitter, thereby affecting the transmission of nerve impulses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with 4-phenylpiperazine under controlled conditions.

    Attachment of the Difluorobenzene Ring: The final step involves the sulfonation of the difluorobenzene ring, followed by coupling with the pyrimidine-phenylpiperazine intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially modifying the sulfonamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzene or pyrimidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran or ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dichloromethane or dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified sulfonamide derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is unique due to the presence of the difluorobenzene ring, which enhances its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Properties

IUPAC Name

3,4-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O2S/c21-18-7-6-17(12-19(18)22)30(28,29)25-15-13-23-20(24-14-15)27-10-8-26(9-11-27)16-4-2-1-3-5-16/h1-7,12-14,25H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYIDSSOUIMWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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